Bienvenue dans la boutique en ligne BenchChem!

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid

Physicochemical profiling Lipophilicity Permeability prediction

This (E)-configured quinoxaline derivative uniquely combines an α,β-unsaturated Michael acceptor, a free carboxylic acid handle (eliminating ester hydrolysis steps), and 6-position regiochemistry with unsubstituted 2,3-sites for diversification. Its low lipophilicity (XLogP3 0.4) minimizes colloidal aggregation, while fragment-like properties (MW 243.22) suit covalent fragment screening. Supplied at ≥98% purity with standardized 2–8°C dry storage for batch-to-batch reproducibility.

Molecular Formula C12H9N3O3
Molecular Weight 243.222
CAS No. 551931-32-9
Cat. No. B2976302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid
CAS551931-32-9
Molecular FormulaC12H9N3O3
Molecular Weight243.222
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1NC(=O)C=CC(=O)O
InChIInChI=1S/C12H9N3O3/c16-11(3-4-12(17)18)15-8-1-2-9-10(7-8)14-6-5-13-9/h1-7H,(H,15,16)(H,17,18)/b4-3+
InChIKeyASTVVEAVFHNUSH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-Oxo-4-(6-quinoxalinylamino)-2-butenoic Acid (CAS 551931-32-9): Chemical Class, Identity, and Procurement Baseline


(E)-4-Oxo-4-(6-quinoxalinylamino)-2-butenoic acid (CAS 551931-32-9) is a synthetic quinoxaline derivative bearing an α,β-unsaturated carboxylic acid moiety linked via an amide bond to the 6-position of the quinoxaline ring [1]. With a molecular formula of C₁₂H₉N₃O₃ and a molecular weight of 243.22 g/mol, the compound is characterized by a computed XLogP3 of 0.4, two hydrogen bond donors, and five hydrogen bond acceptors [1]. Commercially, it is available from multiple vendors at purities of 95–98% (HPLC), with recommended storage at 2–8 °C under dry, sealed conditions, and is supplied exclusively for research and further manufacturing use .

Why Generic Quinoxaline Substitution Fails for (E)-4-Oxo-4-(6-quinoxalinylamino)-2-butenoic Acid


Substituting this compound with a generic quinoxaline building block ignores three critical differentiators that directly impact experimental reproducibility and synthetic tractability. First, the specific (E)-configured α,β-unsaturated carbonyl system creates a potential Michael acceptor electrophile whose reactivity profile differs fundamentally from saturated or Z-isomer analogs, with implications for both intended covalent targeting and off-target reactivity [1]. Second, the free carboxylic acid terminus provides a synthetic handle for amide coupling or esterification that is absent in simpler quinoxaline precursors such as quinoxalin-6-amine [1]. Third, the 6-position substitution regiochemistry on the quinoxaline ring determines the vector of any downstream conjugate, and the unsubstituted 2,3-positions preserve sites for further diversification—a feature lost in 2,3-disubstituted analogs such as (E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid [2]. These structural features collectively prevent one-to-one substitution with superficially similar quinoxaline derivatives.

Quantitative Differentiation Evidence for (E)-4-Oxo-4-(6-quinoxalinylamino)-2-butenoic Acid (CAS 551931-32-9) vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison vs. 2,3-Dimethyl Analog for Permeability-Driven Selection

The target compound exhibits a computed XLogP3 of 0.4, which is substantially lower than the predicted logP of its closest commercially cataloged analog, (E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid. The addition of two methyl groups at the 2- and 3-positions of the quinoxaline ring is expected to increase logP by approximately 1.0–1.5 units based on additive fragment contributions [1]. This lipophilicity difference is critical for applications where aqueous solubility and reduced non-specific protein binding are prioritized over membrane permeability [2].

Physicochemical profiling Lipophilicity Permeability prediction

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. Quinoxalin-6-amine for Conjugation Strategy Selection

The target compound provides two hydrogen bond donors (both from the carboxylic acid) and five hydrogen bond acceptors (three from the quinoxaline ring nitrogens and carbonyl oxygens), whereas the simpler building block quinoxalin-6-amine provides one donor and three acceptors [1][2]. The additional carboxylic acid functionality in the target compound enables direct amide bond formation with amine-containing payloads without requiring a separate activation or linker installation step. This distinguishes it from quinoxalin-6-amine, which would require a separate acylation step to introduce a carboxylic acid handle, adding one synthetic transformation to any conjugation workflow [2].

Synthetic chemistry Bioconjugation Hydrogen bonding

Purity Specification and Storage Stability Benchmarks vs. Alternative Vendor Sources for Reproducible Procurement

Across multiple commercially available sources, the target compound is consistently offered at 95%+ (Chemscene) or 98% (Leyan) purity by HPLC, with standardized storage conditions of 2–8 °C in sealed, dry containers . This contrasts with less common quinoxaline intermediates that may be supplied only at 90–95% purity or without defined storage conditions. The compound's solid-state stability under these conditions is supported by vendor technical datasheets, which specify room-temperature shipping stability in the continental US, with the sealed-dry requirement indicating sensitivity to moisture that must be managed during aliquoting .

Quality control Procurement specifications Storage stability

Michael Acceptor Potential and Covalent Warhead Feasibility vs. Saturated Butanoic Acid Analogs

The (E)-configured α,β-unsaturated carbonyl system in the target compound presents a potential Michael acceptor electrophile. In contrast, the corresponding saturated analog—4-oxo-4-(quinoxalin-6-ylamino)butanoic acid—lacks this electrophilic character entirely and would be incapable of forming covalent adducts with thiol nucleophiles [1]. While quantitative kinetic data (k_inact/K_I) for cysteine adduct formation have not been reported for this specific compound, the structural presence of the α,β-unsaturated amide distinguishes it from any saturated butanoic acid analog in the same chemical series [2]. This is a relevant consideration for research programs exploring targeted covalent inhibitor (TCI) strategies.

Covalent inhibitors Michael acceptors Electrophilic warheads

Rotatable Bond Count and Conformational Flexibility vs. Rigid Quinoxaline Scaffolds for Fragment-Based Design

The target compound possesses 3 rotatable bonds (the amide linkage and the two bonds in the butenoic acid chain), compared to 0 rotatable bonds in the fully rigid parent scaffold quinoxalin-6-amine [1][2]. This moderate increase in conformational flexibility is significant in fragment-based drug discovery, where balanced flexibility (typically 1–5 rotatable bonds) is preferred to enable induced-fit binding without incurring excessive entropic penalties [3]. Fully rigid fragments (0 rotatable bonds) may fail to adapt to sub-pocket geometries, while highly flexible fragments (≥6 rotatable bonds) suffer from reduced ligand efficiency due to conformational entropy costs.

Fragment-based drug discovery Conformational flexibility Ligand efficiency

Best-Fit Research and Industrial Application Scenarios for (E)-4-Oxo-4-(6-quinoxalinylamino)-2-butenoic Acid (CAS 551931-32-9)


Quinoxaline-Based Chemical Library Synthesis and Diversity-Oriented Derivatization

The compound's free carboxylic acid handle (HBD = 2, HBA = 5) [1] enables direct amide coupling with diverse amine-containing building blocks without requiring a separate ester hydrolysis or linker installation step. This eliminates one synthetic transformation compared to starting from quinoxalin-6-amine [2], making it a more efficient core scaffold for generating quinoxaline-focused compound libraries. The unsubstituted 2,3-positions of the quinoxaline ring remain available for further diversification via electrophilic aromatic substitution or cross-coupling chemistry.

Fragment-Based Covalent Inhibitor Screening Campaigns Targeting Reactive Cysteines

The (E)-configured α,β-unsaturated carbonyl system provides a mild Michael acceptor electrophile [1] suitable for fragment-based covalent inhibitor discovery. With a molecular weight of 243.22 g/mol, 3 rotatable bonds, and XLogP3 of 0.4 [1], the compound conforms to fragment-like physicochemical guidelines (MW < 300, cLogP ≤ 3, ≤ 3 rotatable bonds) [REF-3 in Section 3]. It may be screened against cysteine-containing protein targets using intact protein mass spectrometry or fluorescence-based thiol reactivity assays to identify covalent fragment hits, a strategy unavailable to saturated butanoic acid analogs.

Biochemical Probe Development Requiring Low Lipophilicity and Minimal Off-Target Binding

With an XLogP3 of 0.4, this compound is significantly less lipophilic than 2,3-dimethyl-substituted quinoxaline analogs (estimated XLogP3 1.4–1.9) [1]. Lower lipophilicity is associated with reduced non-specific protein binding and lower risk of colloidal aggregation in biochemical assays [REF-2 in Section 3]. Researchers developing biochemical probes or assay reagents where compound promiscuity must be minimized may therefore prioritize this compound over more lipophilic quinoxaline derivatives, particularly in cell-free enzymatic or biophysical assays where aggregation artifacts are a known concern.

Reproducible Multi-Batch SAR Studies Requiring Defined Cold-Chain Procurement

For structure-activity relationship (SAR) studies spanning multiple compound batches and extended timelines, the consistent availability of this compound at 95–98% purity with standardized storage at 2–8 °C under dry, sealed conditions [1] provides a reproducible procurement baseline. The defined moisture sensitivity (sealed-dry requirement) and room-temperature shipping stability [REF-1 in Section 3] support reliable inventory management, reducing the risk of compound degradation that could confound biological assay results across experimental replicates.

Quote Request

Request a Quote for (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.